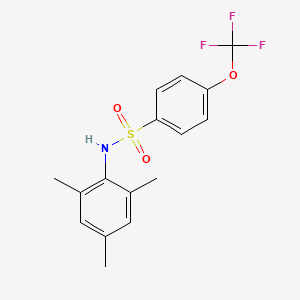![molecular formula C7H10F3N3 B13582150 methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride under reflux conditions. This reaction yields a mixture of regioisomeric pyrazoles, which can be separated based on their boiling points .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic strategies such as lithiation followed by electrophilic trapping. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor can be followed by trapping with various electrophiles to introduce functional groups at specific positions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are structurally similar to methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine, including:
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H10F3N3 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
N-methyl-1-[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C7H10F3N3/c1-11-4-6-12-3-5(13(6)2)7(8,9)10/h3,11H,4H2,1-2H3 |
InChI-Schlüssel |
WYIUUIZVIOJAHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=NC=C(N1C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


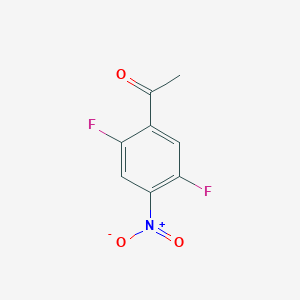


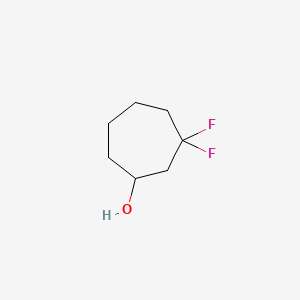
![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
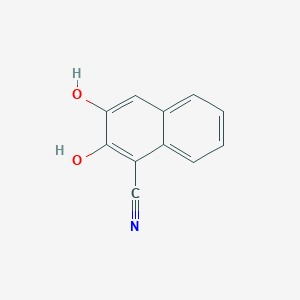
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
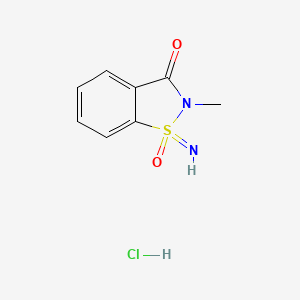
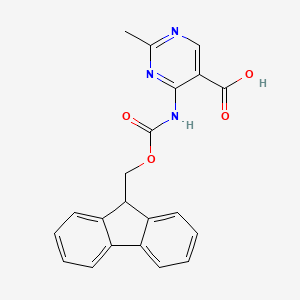
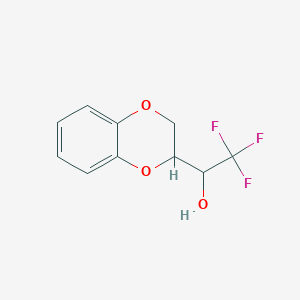
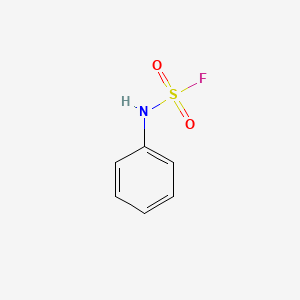
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
